molecular formula C5H10N4O B13164702 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine

1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13164702
M. Wt: 142.16 g/mol
InChI Key: SCTMGOGHGKXVON-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

Systematic Nomenclature

The systematic name 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The root "1H-1,2,3-triazole" denotes the parent aromatic ring system, where the three nitrogen atoms occupy positions 1, 2, and 3. The prefix 1-(2-methoxyethyl) specifies a methoxyethyl group (-CH2CH2OCH3) attached to the nitrogen at position 1 of the triazole ring, while the suffix -4-amine indicates an amino group (-NH2) at position 4.

Alternative identifiers include:

  • CAS Registry Number : 1537592-23-6
  • SMILES Notation : COCCN1C=C(N=N1)N
  • InChIKey : SCTMGOGHGKXVON-UHFFFAOYSA-N
Table 1: Structural and Molecular Data
Property Value
Molecular Formula C₅H₁₀N₄O
Molecular Weight 142.16 g/mol
IUPAC Name 1-(2-methoxyethyl)triazol-4-amine
Topological Polar Surface Area 78.8 Ų

Structural Classification

The compound’s core structure consists of a 1,2,3-triazole ring, a five-membered aromatic system with alternating single and double bonds. The 1H tautomer predominates in solution, with the methoxyethyl group at N1 and the amine group at C4. The methoxyethyl side chain introduces ether functionality, enhancing solubility in polar solvents, while the amine group provides a site for hydrogen bonding and further derivatization.

Key structural features:

  • Aromaticity : The triazole ring exhibits resonance stabilization due to delocalized π-electrons across the N1–N2–N3–C4–C5 framework.
  • Substituent Effects : The electron-donating methoxy group influences ring electron density, modulating reactivity in cycloaddition and substitution reactions.

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

1-(2-methoxyethyl)triazol-4-amine

InChI

InChI=1S/C5H10N4O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3

InChI Key

SCTMGOGHGKXVON-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(N=N1)N

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Methoxyethyl Azide or Alkyne Precursors

The 2-methoxyethyl substituent can be introduced via alkylation or by preparing 2-methoxyethyl azide or alkyne intermediates. A common approach includes:

  • Starting from 2-methoxyethanol, conversion to 2-methoxyethyl tosylate by reaction with tosyl chloride in the presence of a base (e.g., triethylamine).
  • Substitution of the tosylate with sodium azide to afford 2-methoxyethyl azide.
  • Alternatively, preparation of 2-methoxyethyl alkyne derivatives by propargylation of 2-methoxyethanol or related intermediates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is central to forming the 1,2,3-triazole ring:

  • The 2-methoxyethyl azide is reacted with an alkyne partner (or vice versa) in the presence of a copper(I) catalyst (e.g., CuI or CuSO4/sodium ascorbate system).
  • Typical solvents include aqueous mixtures or organic solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
  • Reaction conditions are mild, typically room temperature to moderate heating, for several hours.
  • The reaction yields 1-(2-methoxyethyl)-1H-1,2,3-triazole derivatives in good to excellent yields (typically 70–90%).

Introduction of the Amino Group at the 4-Position

The amino group at the 4-position of the triazole ring can be introduced by:

  • Direct synthesis using an azide bearing an amino substituent.
  • Post-cycloaddition functionalization, such as nucleophilic substitution or reduction of nitro or other precursor groups.
  • In some cases, the amino group is introduced by reduction of a corresponding nitro-substituted triazole intermediate.

Representative Synthetic Route

One documented synthetic route involves:

  • Conversion of 2-methoxyethanol to 2-methoxyethyl azide via tosylation and azide substitution.
  • CuAAC reaction of 2-methoxyethyl azide with an alkyne derivative under copper(I) catalysis to form 1-(2-methoxyethyl)-1H-1,2,3-triazole.
  • Functionalization to introduce the amino group at the 4-position, either by using an amino-substituted azide or by subsequent chemical transformations.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Tosylation of 2-methoxyethanol Tosyl chloride, triethylamine, DCM, 0°C to RT, 5 h 90–95 High yield tosylation of alcohol
Azide substitution Sodium azide, DMF, 70°C, 3 h 75–80 Efficient nucleophilic substitution
CuAAC reaction 2-methoxyethyl azide + alkyne, CuI, Et3N, MeCN, RT, 3 h 76–82 Mild conditions, excellent regioselectivity
Amino group introduction Via amino-substituted azide or post-functionalization 70–85 Dependent on method, high purity achievable

Chemical Reactions Analysis

1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Key Observations :

  • Polar vs. Lipophilic Groups : The 2-methoxyethyl group likely improves aqueous solubility compared to aryl (e.g., 2-nitrophenyl ) or trifluoromethylphenyl ) substituents, which are more lipophilic.
  • Biological Activity : Aryl and heteroaryl substituents (e.g., benzo[d]thiazol-2-yl ) correlate with antiproliferative activity, while alkyl groups (e.g., cyclopropylmethyl ) may serve as bioisosteres.

Key Observations :

  • CuAAC Efficiency : Yields for triazole formation often exceed 80% with optimized conditions .
  • Purification Challenges : Bulky substituents (e.g., benzo[d]thiazol-2-yl) may require advanced purification techniques, such as silica gel chromatography .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group’s polarity may enhance water solubility compared to aryl-substituted analogs (e.g., 2-nitrophenyl ).
  • Melting Points : Derivatives with aromatic substituents exhibit higher melting points (e.g., III.22: 116–118°C ), while alkyl-substituted compounds (e.g., cyclopropylmethyl ) are likely liquids or low-melting solids.

Biological Activity

1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms and have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of azides with alkynes through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach yields high purity and good yields of the desired triazole derivatives. The presence of the methoxyethyl group enhances its solubility in organic solvents and may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds featuring a triazole core have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, this compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The dual mechanism targeting both tumor proliferation and angiogenesis has been suggested as a promising approach for enhancing anticancer efficacy .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)5.0Induction of apoptosis
MCF-7 (breast)7.5Inhibition of angiogenesis
A549 (lung)6.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of triazole compounds are well-documented. Studies indicate that this compound exhibits activity against a range of bacterial strains. Its mechanism involves disrupting the bacterial cell wall synthesis and inhibiting essential enzymes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli16 µg/mL
S. aureus8 µg/mL
P. aeruginosa32 µg/mL

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has shown effectiveness against common fungal pathogens such as Candida spp. and Aspergillus spp., primarily through inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Case Studies

Several case studies have explored the pharmacological applications of triazole derivatives:

  • Anticancer Study : A study involving various triazole derivatives indicated that those with methoxyethyl substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their non-substituted counterparts .
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound significantly inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .
  • Antifungal Efficacy : A comparative analysis showed that this compound was effective against Candida albicans strains resistant to conventional antifungal therapies .

Q & A

Q. What are the most reliable synthetic routes for 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing 1,2,3-triazole derivatives. For this compound, start with a propargylamine precursor functionalized with a 2-methoxyethyl group. React it with an azide (e.g., sodium azide) under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in water or a polar solvent at 50–80°C for 6–12 hours . Optimize yields by:

  • Adjusting stoichiometry (1:1.2 alkyne:azide ratio).
  • Using microwave irradiation to reduce reaction time (e.g., 30–60 minutes at 100°C) .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Look for characteristic signals:
    • ¹H NMR : Triazole C-H proton at δ 7.8–8.2 ppm; methoxyethyl protons at δ 3.4–3.7 (OCH₃) and δ 4.4–4.6 (NCH₂) .
    • ¹³C NMR : Triazole carbons at δ 145–150 ppm; methoxy carbon at δ 55–60 ppm.
  • X-ray crystallography : Use SHELXL for refinement. Prepare single crystals via slow evaporation in ethanol/water (70:30) .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 183.1).

Q. What purification strategies are effective for isolating high-purity this compound?

  • Liquid-liquid extraction : Separate from unreacted azides/alkynes using dichloromethane and water.
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for >95% purity.
  • Recrystallization : Ethanol/water mixtures yield needle-like crystals suitable for XRD .

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence the compound’s electronic properties and biological activity?

The methoxyethyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~1.2–1.5) compared to non-alkylated triazoles .
  • Hydrogen-bonding capacity : The ether oxygen interacts with biological targets (e.g., enzymes) via H-bonding.
  • Metabolic stability : Alkyl chains reduce oxidative degradation in vivo.
    Compare with analogs (e.g., methyl or phenyl substituents) via SAR studies using enzymatic assays .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • Molecular docking : Use AutoDock Vina with triazole-containing ligands (e.g., PDB: 1TLP) to predict protein interactions.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution (e.g., Fukui indices for nucleophilic sites) .
  • MD simulations : Assess stability in lipid bilayers (NAMD/GROMACS) to evaluate drug delivery potential.

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Reproduce conditions : Test variable parameters (e.g., solvent polarity, catalyst loading) from conflicting studies .
  • Validate spectra : Cross-reference NMR data with PubChem entries (e.g., CID 71420398 for triazole analogs) .
  • Collaborative validation : Share crystallographic data (CIF files) via platforms like Cambridge Structural Database.

Q. What strategies mitigate side reactions during triazole synthesis (e.g., regioisomer formation)?

  • Regioselective catalysis : Use Cu(I) for 1,4-disubstituted triazoles; Ru(II) for 1,5-isomers .
  • Protecting groups : Temporarily block reactive amines (e.g., Boc or Fmoc) during cycloaddition .
  • In situ monitoring : Employ LC-MS to detect intermediates and adjust reaction kinetics.

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